2-(Cyclohexyloxy)-5-methyl-3-nitropyridine

Lipophilicity LogP DGAT1 inhibitor

2-(Cyclohexyloxy)-5-methyl-3-nitropyridine (CAS 1881288-71-6) is a trisubstituted nitropyridine derivative characterized by a cyclohexyloxy group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position of the pyridine ring. It serves as a critical synthetic intermediate in the development of cyclohexyloxy-pyridyl-based inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a validated target for metabolic disorders.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Cat. No. B8030580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexyloxy)-5-methyl-3-nitropyridine
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)OC2CCCCC2)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O3/c1-9-7-11(14(15)16)12(13-8-9)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
InChIKeyLYRZWAPKXUQPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclohexyloxy)-5-methyl-3-nitropyridine: A Key Nitropyridine Intermediate for DGAT1-Targeted Drug Discovery


2-(Cyclohexyloxy)-5-methyl-3-nitropyridine (CAS 1881288-71-6) is a trisubstituted nitropyridine derivative characterized by a cyclohexyloxy group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position of the pyridine ring . It serves as a critical synthetic intermediate in the development of cyclohexyloxy-pyridyl-based inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a validated target for metabolic disorders [1]. Its unique substitution pattern imparts distinct lipophilicity and steric properties that differentiate it from simpler alkoxy or des-methyl analogs, making it a privileged scaffold for medicinal chemistry optimization programs.

Why 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine Cannot Be Replaced by Generic Nitropyridine Analogs in DGAT1 Inhibitor Programs


In the context of DGAT1 inhibitor development, the cyclohexyloxy-pyridyl scaffold was specifically designed to replace the phenyl cyclohexyl-ethanoate side chain of the clinical candidate AZD3988, achieving improved solubility, reduced lipophilicity, and excellent selectivity over acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) [1]. Generic nitropyridine analogs lacking the cyclohexyloxy moiety or the 5-methyl substituent fail to recapitulate the conformational restriction, hydrogen bond acceptor topology, and lipophilicity balance required for target engagement and favorable ADMET properties. Procurement of the specific 2-(cyclohexyloxy)-5-methyl-3-nitropyridine isomer ensures the correct electronic and steric environment at the pyridine ring, which is essential for reproducible downstream synthetic transformations and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine vs. Closest Analogs


Lipophilicity (LogP) Comparison: Cyclohexyloxy vs. Methoxy Analog in Nitropyridine Series

The target compound exhibits a calculated LogP of 3.01, which is approximately 1.5 log units higher than the 2-methoxy-5-methyl-3-nitropyridine analog (LogP = 1.49) . This substantial increase in lipophilicity, driven by the cyclohexyloxy substituent, is critical for optimizing membrane permeability and target binding in cell-based DGAT1 assays, where the cyclohexyloxy-pyridyl class was designed to achieve a balanced lipophilicity profile distinct from earlier phenyl cyclohexyl-ethanoate scaffolds [1].

Lipophilicity LogP DGAT1 inhibitor Nitropyridine

Polar Surface Area (PSA) Modulation: Balancing Permeability with Cyclohexyloxy Steric Bulk

The target compound possesses a topological polar surface area (TPSA) of 65.26 Ų , which is slightly lower than the 67.94 Ų of its 2-methoxy analog . Despite the larger cyclohexyloxy group, the TPSA remains within the optimal range (<140 Ų) for oral bioavailability, while the increased non-polar surface area from the cyclohexyl ring contributes to enhanced binding affinity through hydrophobic interactions in the DGAT1 active site. This combination—lower TPSA and higher LogP—is a deliberate design feature of cyclohexyloxy-pyridyl DGAT1 inhibitors aimed at improving passive permeability without excessively increasing polar surface area [1].

Polar Surface Area TPSA DGAT1 inhibitor Nitropyridine

Configurational Restriction and Conformational Effects of the Cyclohexyloxy Moiety on DGAT1 Selectivity

The cyclohexyloxy-pyridyl scaffold was developed through a strategy based on conformational restriction that led to the discovery of highly potent and selective DGAT-1 inhibitors [1]. The replacement of the flexible phenyl cyclohexyl-ethanoate side chain with the conformationally constrained oxy-linked cyclohexyloxy group introduced beneficial changes in molecular shape, reduced lipophilicity, and masked hydrogen bond donors with internal hydrogen bond acceptors [1]. This structural modification resulted in excellent selectivity over the related enzyme ACAT1, a critical liability of earlier DGAT1 inhibitor chemotypes. The specific 2-(cyclohexyloxy) substitution orientation on the pyridine ring is essential for maintaining this selectivity profile.

Conformational Restriction DGAT1 selectivity ACAT1 Cyclohexyloxy-pyridyl

Molecular Weight and Steric Bulk Advantage for DGAT1 Binding Pocket Occupancy

The target compound has a molecular weight of 236.27 g/mol , which is 68.12 g/mol (40.5%) greater than the 2-methoxy-5-methyl-3-nitropyridine analog (168.15 g/mol) . This increased molecular weight reflects the greater steric bulk of the cyclohexyloxy substituent, which occupies additional volume within the DGAT1 binding pocket. In the course of cyclohexyloxy-pyridyl DGAT1 inhibitor optimization, the cyclohexyl group was found to make productive hydrophobic contacts that contribute to potent enzyme inhibition, with optimized analogs in this series achieving IC50 values as low as 19 nM [1]. The 2-(cyclohexyloxy)-5-methyl-3-nitropyridine core provides the essential steric framework required for these interactions.

Molecular Weight Steric Bulk DGAT1 Nitropyridine intermediate

Synthetic Tractability: Nitro Group at 3-Position Enables Controlled Reduction to Key Amine Intermediate

The 3-nitro group on the pyridine ring serves as a masked amine, enabling a controlled synthetic sequence where reduction yields 2-(cyclohexyloxy)-5-methyl-3-aminopyridine, a versatile intermediate for further functionalization . This regiochemistry (3-nitro) is critical because alternative nitropyridine regioisomers (e.g., 5-nitro or 4-nitro) would produce amino substituents at positions incompatible with the DGAT1 pharmacophore model defined by the cyclohexyloxy-pyridyl series [1]. The specific 2-cyclohexyloxy-3-nitro-5-methyl arrangement ensures that subsequent coupling reactions (amide bond formation, urea synthesis, or heterocycle annulation) occur at the correct vector for target engagement.

Synthetic intermediate Nitro reduction DGAT1 inhibitors Pyridyl amine

High-Impact Application Scenarios for 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine in DGAT1 Drug Discovery


DGAT1 Inhibitor Lead Optimization: Scaffold Expansion via 3-Amino Functionalization

In DGAT1 inhibitor programs, 2-(cyclohexyloxy)-5-methyl-3-nitropyridine serves as the key starting material for generating 3-aminopyridine derivatives that can be elaborated into diverse chemotypes (amides, ureas, sulfonamides, and fused heterocycles) for SAR exploration . The cyclohexyloxy group provides the essential lipophilic anchor (LogP = 3.01) and conformational restriction needed to maintain DGAT1 selectivity over ACAT1, while the 3-amino handle enables rapid parallel synthesis of compound libraries for potency optimization [1].

Physicochemical Property Benchmarking: Using Cyclohexyloxy-Pyridyl Core as a Calibrated Lipophilicity Standard

The well-characterized LogP (3.01) and TPSA (65.26 Ų) of 2-(cyclohexyloxy)-5-methyl-3-nitropyridine make it a useful reference compound for calibrating computational LogP prediction models and chromatographic hydrophobicity measurements (e.g., reverse-phase HPLC log k') within nitropyridine chemical space . Its substantial ΔLogP of +1.52 relative to the 2-methoxy analog provides a reliable benchmark for assessing the impact of alkoxy substituent size on lipophilicity in heteroaromatic systems .

Selectivity Profiling: Evaluating ACAT1 Counter-Screening in DGAT1 Inhibitor Panels

The cyclohexyloxy-pyridyl scaffold was specifically designed to achieve excellent selectivity against ACAT1, a closely related enzyme whose inhibition can cause adrenal toxicity [1]. Researchers establishing DGAT1 inhibitor screening cascades can use 2-(cyclohexyloxy)-5-methyl-3-nitropyridine-derived analogs as selectivity benchmarks, comparing ACAT1/DGAT1 selectivity ratios against earlier-generation phenyl cyclohexyl-ethanoate inhibitors to validate assay fidelity and guide medicinal chemistry design [1].

Synthetic Methodology Development: Nitropyridine Reduction Optimization Under DGAT1-Relevant Conditions

The 3-nitropyridine moiety presents unique challenges for selective catalytic hydrogenation due to potential over-reduction or pyridine ring hydrogenation . 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine serves as an ideal substrate for developing chemoselective nitro reduction protocols compatible with the acid-sensitive cyclohexyloxy ether linkage, enabling process chemistry optimization for large-scale synthesis of DGAT1 inhibitor intermediates .

Quote Request

Request a Quote for 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.